Cas no 1344939-96-3 ((1S)-1-3-(propan-2-yloxy)phenylethan-1-ol)

1344939-96-3 structure
Nom du produit:(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol
(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol Propriétés chimiques et physiques
Nom et identifiant
-
- (1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
- Benzenemethanol, α-methyl-3-(1-methylethoxy)-, (αS)-
- (1S)-1-3-(propan-2-yloxy)phenylethan-1-ol
-
- Piscine à noyau: 1S/C11H16O2/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1
- La clé Inchi: LBNKLYCKUMWXNX-VIFPVBQESA-N
- Sourire: [C@H](C1=CC=CC(OC(C)C)=C1)(O)C
(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-157017-0.25g |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95% | 0.25g |
$383.0 | 2023-05-24 | |
Enamine | EN300-157017-0.05g |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95% | 0.05g |
$179.0 | 2023-05-24 | |
Enamine | EN300-157017-0.1g |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95% | 0.1g |
$268.0 | 2023-05-24 | |
Enamine | EN300-157017-0.5g |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95% | 0.5g |
$601.0 | 2023-05-24 | |
Enamine | EN300-157017-1000mg |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95.0% | 1000mg |
$770.0 | 2023-09-24 | |
Enamine | EN300-157017-2500mg |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95.0% | 2500mg |
$1509.0 | 2023-09-24 | |
Enamine | EN300-157017-5000mg |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95.0% | 5000mg |
$2235.0 | 2023-09-24 | |
A2B Chem LLC | AV66833-1g |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95% | 1g |
$846.00 | 2024-04-20 | |
Aaron | AR01AGSD-500mg |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95% | 500mg |
$852.00 | 2025-02-09 | |
1PlusChem | 1P01AGK1-50mg |
(1S)-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol |
1344939-96-3 | 95% | 50mg |
$234.00 | 2025-03-19 |
(1S)-1-3-(propan-2-yloxy)phenylethan-1-ol Littérature connexe
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
1344939-96-3 ((1S)-1-3-(propan-2-yloxy)phenylethan-1-ol) Produits connexes
- 1934450-87-9(1-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methylcyclobutane-1-carbaldehyde)
- 1321581-32-1(3-(4-chloro-3-fluorophenoxy)propan-1-amine)
- 1375338-65-0(tert-butyl 1,1-dioxo-1lambda6,2,5-thiadiazinane-5-carboxylate)
- 94930-47-9(Benzoic acid, 4-formyl-2,5-dimethoxy-)
- 786697-61-8(3,9-Diazabicyclo[3.3.1]nonan-7-one)
- 922702-53-2(methyl 4-{4-(methylsulfanyl)-1,3-benzothiazol-2-ylcarbamoyl}benzoate)
- 1805510-63-7(Methyl 4,5-bis(trifluoromethyl)-2-chlorobenzoate)
- 1351640-94-2(N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide)
- 2361775-42-8(N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide)
- 1805495-52-6(Ethyl 2-cyano-4-(difluoromethyl)-6-iodopyridine-3-acetate)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif
